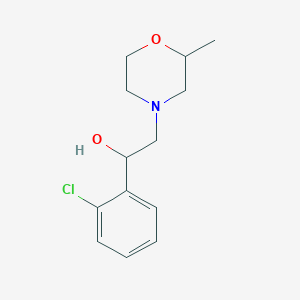![molecular formula C22H19ClN2OS B7544530 1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)
1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TQ-6, and it has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone in lab experiments include its potential therapeutic applications and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone involves the reaction of 4-chloroacetophenone with 2-phenyl-4,5,6,7-tetrahydro-1H-quinazoline-4-thiol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2OS/c23-17-12-10-15(11-13-17)20(26)14-27-22-18-8-4-5-9-19(18)24-21(25-22)16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRUQPQAIZGIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-YL)sulfanyl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)

![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)